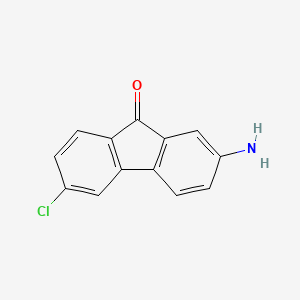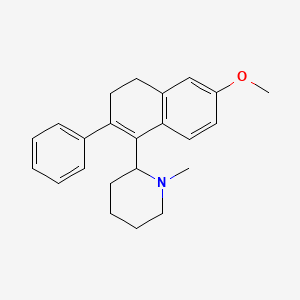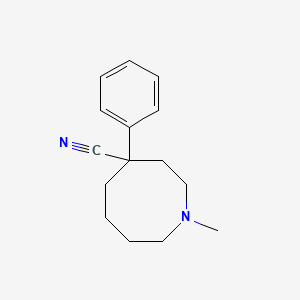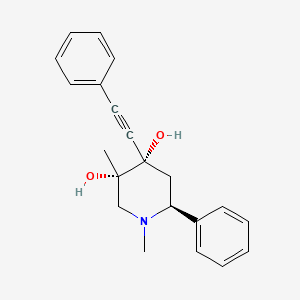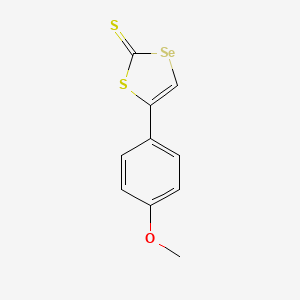
4-(Bromomethyl)-8-methylquinolin-2(1h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-8-methylquinolin-2(1H)-one is an organic compound with the molecular formula C10H8BrNO. This compound is a derivative of quinolinone, featuring a bromomethyl group at the 4-position and a methyl group at the 8-position. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-8-methylquinolin-2(1H)-one typically involves the bromination of 8-methylquinolin-2(1H)-one. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions often include refluxing the mixture to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process involves recrystallization or chromatography to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bromomethyl)-8-methylquinolin-2(1H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinolinone derivatives with different functional groups.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methylquinolinone derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Formation of azido, thiocyano, or methoxy derivatives.
Oxidation: Formation of quinolinone derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of methylquinolinone derivatives.
Applications De Recherche Scientifique
4-(Bromomethyl)-8-methylquinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals
Mécanisme D'action
The mechanism of action of 4-(Bromomethyl)-8-methylquinolin-2(1H)-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The compound may also interact with DNA or RNA, affecting gene expression and cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl Bromide: An organic compound with a bromomethyl group attached to a benzene ring.
4-Bromophenylacetic Acid: Contains a bromine atom in the para position of phenylacetic acid.
Bromopyrene: A brominated derivative of pyrene
Uniqueness
4-(Bromomethyl)-8-methylquinolin-2(1H)-one is unique due to its specific substitution pattern on the quinolinone ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
23976-56-9 |
|---|---|
Formule moléculaire |
C11H10BrNO |
Poids moléculaire |
252.11 g/mol |
Nom IUPAC |
4-(bromomethyl)-8-methyl-1H-quinolin-2-one |
InChI |
InChI=1S/C11H10BrNO/c1-7-3-2-4-9-8(6-12)5-10(14)13-11(7)9/h2-5H,6H2,1H3,(H,13,14) |
Clé InChI |
IREWQIPCOADXJQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C(=CC(=O)N2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


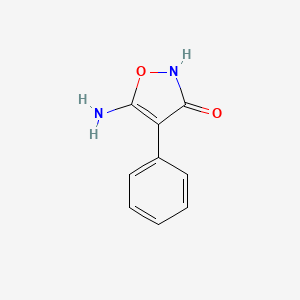


![10-hydroxy-4,5,9-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(16),2(6),4,10,12,14-hexaen-3-one](/img/structure/B12789674.png)

